7-hydroxy-4,5-dimethyl-2H-chromen-2-one

Overview

Description

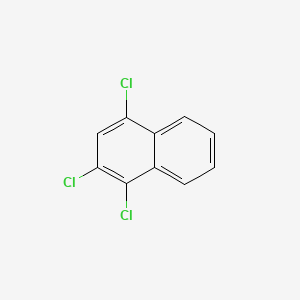

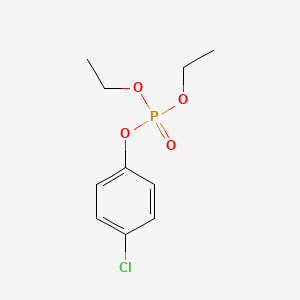

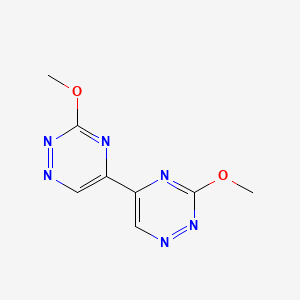

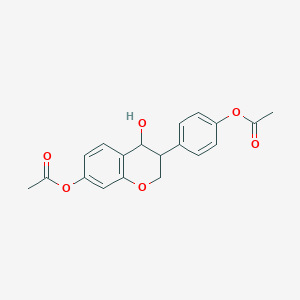

“7-hydroxy-4,5-dimethyl-2H-chromen-2-one” is a chemical compound with the molecular formula C11H10O3 . It has an average mass of 190.195 Da and a monoisotopic mass of 190.062988 Da . It is also known by other names such as 2H-1-Benzopyran-2-one, 7-hydroxy-4,5-dimethyl-, 7-Hydroxy-4,5-dimethyl-2H-chromen-2-on, and 7-Hydroxy-4,5-dimethylcoumarin .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure is part of the coumarin family, which is a group of nature-occurring lactones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include an average mass of 190.195 Da and a monoisotopic mass of 190.062988 Da .Scientific Research Applications

Cytotoxic and Antibacterial Properties

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one and its derivatives have been explored for their biological properties, notably cytotoxic and antibacterial activities. Studies have shown that certain derivatives exhibit a high degree of cytotoxic activity, making them potential candidates for anticancer drug development. Additionally, these compounds have demonstrated broad-spectrum antibacterial properties, indicating their potential use in combating bacterial infections (Khan et al., 2003); (Khan et al., 2004).

Antifungal and Antioxidant Activities

Research has also highlighted the antifungal and antioxidant capabilities of this compound derivatives. Some compounds in this category have shown promising activity against Candida albicans, a common fungal pathogen. Moreover, derivatives have exhibited excellent antioxidant activity, suggesting their potential use in oxidative stress-related conditions (Khan et al., 2004).

Molecular Modeling and Drug Development

Molecular modeling studies have been conducted on chromene derivatives, including this compound. These studies aim to understand the three-dimensional structures of these compounds, which is crucial for the development of new anticancer drugs. Docking and molecular dynamic studies suggest these compounds may act as DNA intercalators, highlighting their potential as leads in anticancer drug development (Santana et al., 2020).

Potential in Photochromic Materials and Natural Products

The carbene complex of chromene derivatives, including this compound, has been studied for synthesizing naphthopyran and naphthopyrandione units. These compounds are integral in photochromic materials and biologically active natural products. This research opens avenues for the application of these compounds in material science and natural product synthesis (Rawat et al., 2006).

Future Directions

The future directions of “7-hydroxy-4,5-dimethyl-2H-chromen-2-one” and similar compounds lie in their potential biological activities. There has been considerable research with coumarins being tested for various biological properties . These studies provide a basis for the future application of 2H/4H-chromenes as botanical fungicides in agriculture .

Mechanism of Action

Target of Action

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to interact with a variety of targets, including enzymes, receptors, and cellular structures .

Mode of Action

Coumarins are known to interact with their targets through a variety of mechanisms, including hydrogen bonding . It’s possible that this compound interacts with its targets in a similar manner .

Biochemical Pathways

Coumarins have been shown to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cancer . It’s possible that this compound affects similar pathways .

Pharmacokinetics

Coumarins are generally well-absorbed and undergo extensive metabolism in the liver . The ADME properties of this compound are likely to be similar .

Result of Action

Coumarins have been shown to have a variety of effects, including anti-inflammatory, anticoagulant, and anticancer activities . It’s possible that this compound has similar effects .

Action Environment

The action of this compound is likely to be influenced by a variety of environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds could affect the compound’s metabolism and excretion .

properties

IUPAC Name |

7-hydroxy-4,5-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8(12)5-9-11(6)7(2)4-10(13)14-9/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDCAILIRQIWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=CC(=O)O2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421085 | |

| Record name | 7-hydroxy-4,5-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51786-56-2 | |

| Record name | 7-hydroxy-4,5-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)

![ethyl N-[1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B3065496.png)